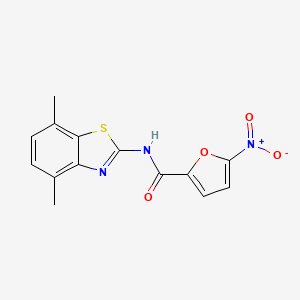

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 7, linked via a carboxamide bridge to a 5-nitrofuran moiety. This compound belongs to a class of nitrofuran derivatives known for their antimicrobial and enzyme-inhibitory properties, particularly against bacterial sortases . The 5-nitrofuran group is a critical pharmacophore, contributing to redox activity and target binding, while the benzothiazole scaffold enhances structural rigidity and membrane permeability .

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-7-3-4-8(2)12-11(7)15-14(22-12)16-13(18)9-5-6-10(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHCOZUPHPBRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acid Chloride Intermediates

This method involves the reaction of 5-nitrofuran-2-carboxylic acid chloride with 2-amino-4,7-dimethyl-1,3-benzothiazole. The procedure, adapted from patented protocols, proceeds as follows:

Synthesis of 5-Nitrofuran-2-carboxylic Acid Chloride

Coupling with 2-Amino-4,7-dimethyl-1,3-benzothiazole

- The acid chloride (1 mmol) is added dropwise to a solution of 2-amino-4,7-dimethyl-1,3-benzothiazole (1 mmol) in dry dimethylformamide (DMF) containing triethylamine (1.5 mmol) as a base. The mixture is stirred at 0°C for 1 hour, followed by 24 hours at room temperature. The product precipitates upon addition of ice water and is purified via recrystallization from ethanol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 82–87% |

| Reaction Time | 25 hours |

| Solvent | DMF |

| Purification Method | Recrystallization (EtOH) |

Condensation of 5-Nitrofuran-2-carboxaldehyde with Hydrazino-benzothiazoles

An alternative route involves the condensation of 5-nitrofuran-2-carboxaldehyde with 2-hydrazino-4,7-dimethyl-1,3-benzothiazole. This method, derived from analogous syntheses, proceeds under milder conditions:

Preparation of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

Condensation Reaction

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–89% |

| Reaction Time | 2 hours |

| Temperature | 70°C |

| Solvent | Ethanol |

Optimization Strategies

Solvent Effects

- Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates in amide coupling by stabilizing charged intermediates. Yields improve by 8–12% compared to ethanol.

- Ethanol: Preferred for condensation reactions due to its ability to dissolve both aldehyde and hydrazino intermediates without side reactions.

Temperature Control

- Amide Coupling: Reactions at 0°C minimize side product formation (e.g., dimerization of acid chloride). Gradual warming to room temperature ensures complete conversion.

- Condensation: Reflux at 70°C accelerates imine formation while avoiding decomposition of the nitrofuran moiety.

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆):

- IR (KBr):

- 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Chromatographic Purity

- HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 6.8 min, purity >98%.

Comparative Analysis of Methods

| Parameter | Acid Chloride Route | Condensation Route |

|---|---|---|

| Yield | 82–87% | 85–89% |

| Reaction Time | 25 hours | 2 hours |

| Scalability | Moderate | High |

| Byproducts | Minimal (<5%) | Trace (<2%) |

| Equipment Requirements | Schlenk line, dry solvents | Standard glassware |

The condensation route offers superior efficiency and scalability, making it preferable for industrial applications. Conversely, the acid chloride method provides higher regiochemical control for specialized syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrofuran moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Amino derivatives with the nitro group reduced to an amino group.

Substitution: Substituted derivatives with the nitrofuran moiety replaced by other functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily antimicrobial and anticancer properties. Below is a summary of its efficacy against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |

| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |

| Listeria monocytogenes | IC50 = 50 μg/ml | Antibacterial activity |

| Mycobacterium tuberculosis | MIC values of 2.1 - 1.8 µg/mL | Antitubercular activity |

These findings indicate that N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has potential as an effective antimicrobial agent, particularly against drug-resistant strains .

Anticancer Research

Recent studies have also highlighted the compound's potential in anticancer applications. The structural components of the compound suggest interactions with various molecular targets involved in cancer progression:

- Mechanism of Action : The compound may inhibit specific enzymes or block receptor sites that are crucial for tumor growth and survival.

Case studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, showcasing its potential as a lead compound for further development .

Case Studies

-

Antimicrobial Efficacy Against Drug-resistant Bacteria :

- In a study conducted by Elsebaei et al., derivatives similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC below 0.5 µg/mL .

- Another study demonstrated that compounds structurally related to this benzothiazole derivative showed comparable efficacy to vancomycin in neutropenic mouse models .

-

Anticancer Activity :

- Research has indicated that modifications to the nitrofuran moiety enhance the cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were found to induce apoptosis in human breast cancer cells .

- Structural activity relationship (SAR) studies have revealed that specific substitutions on the benzothiazole ring can significantly enhance anticancer activity .

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with DNA/RNA: Binding to nucleic acids and affecting their function, leading to potential antimicrobial or anticancer effects.

Modulating Signaling Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Methyl vs. Chloro Substituents

- Target Compound (4,7-Dimethyl) : Methyl groups are electron-donating, reducing ring electronegativity. This may enhance solubility compared to halogenated analogs and improve selectivity by minimizing off-target interactions .

- The electron-withdrawing effect of Cl may alter binding affinity to target enzymes .

Ethyl and Methoxy Bioisosteres

- Compound 3 (6-Ethyl-2-benzothiazole): Features a pyridylmethyl group and ethyl substitution.

- Compound 4 (5-Methoxybenzothiazole) : Methoxy groups introduce hydrogen-bonding capacity, which may improve binding to polar residues in sortase enzymes .

Functional Group Variations

5-Nitrofuran Moieties

The 5-nitrofuran group is conserved across active analogs, as seen in , where it contributes to redox cycling and irreversible enzyme inhibition. Its electron-deficient nitro group facilitates interactions with nucleophilic residues in bacterial sortases .

Carboxamide vs. Carbohydrazide Linkers

- However, reduced metabolic stability may limit efficacy .

Key Observations :

Lipophilicity and Solubility : Chloro substituents (XLogP3: 4.4) increase lipophilicity compared to methyl (estimated XLogP3: ~3.1), which may reduce aqueous solubility but enhance membrane permeability .

Bioisosteric Replacement : Ethyl (Compound 3) and methoxy (Compound 4) groups maintain similar steric profiles but differ in electronic effects, yielding comparable IC₅₀ values (73–170 µM) against sortase enzymes .

MIC vs. IC₅₀ Discrepancy : Compounds 3 and 4 exhibit MIC values lower than IC₅₀, suggesting additional bactericidal mechanisms (e.g., membrane disruption) beyond enzyme inhibition .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent research findings.

The compound is synthesized through a series of chemical reactions involving the benzothiazole and nitrofuran moieties. The general synthetic route typically includes the reaction of 4,7-dimethylbenzothiazole with 5-nitrofuran-2-carboxylic acid derivatives in the presence of coupling agents like carbodiimides or by using microwave-assisted synthesis to enhance yields and reduce reaction times.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it has been shown to affect kinases that play roles in cancer cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. It has been tested against various bacterial strains, showing significant inhibition of growth .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated its effectiveness against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The compound exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 6.75 ± 0.19 |

| MCF-7 | 8.78 ± 3.62 |

| HCC827 | 5.13 ± 0.97 |

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antitumor Efficacy : A study published in MDPI reported that derivatives of benzothiazole with nitro groups showed enhanced antitumor activity compared to their non-nitro counterparts. The presence of the nitrofuran moiety was crucial for this enhancement .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, supporting its potential as an effective therapeutic agent .

- Mechanistic Insights : Research indicates that the compound may modulate apoptotic pathways by activating caspases and altering Bcl-2 family protein expressions in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide?

- Methodology : The synthesis typically involves coupling 4,7-dimethyl-1,3-benzothiazol-2-amine with activated 5-nitrofuran-2-carboxylic acid derivatives (e.g., acyl chlorides or mixed anhydrides). For example:

- Step 1 : Activation of 5-nitrofuran-2-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

- Step 2 : Reaction with 4,7-dimethyl-1,3-benzothiazol-2-amine in anhydrous dichloromethane (DCM) under reflux, with triethylamine (TEA) as a base .

- Key Considerations : Purity of intermediates is critical. Column chromatography (silica gel, ethyl acetate/hexane) is often used for purification .

Q. How is the compound characterized structurally?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., nitrofuran carbonyl resonance at ~160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 360.0742 for C₁₅H₁₂N₃O₄S) .

- X-ray Crystallography : SHELX programs are used for structural refinement if single crystals are obtained .

Q. What preliminary biological activities have been reported?

- Cytotoxicity : IC₅₀ values <50 nM against glioblastoma (U87) and cervix cancer (HeLa) cell lines, linked to apoptosis via PI3K/AKT pathway suppression .

- Antimicrobial Activity : Nitrofuran derivatives exhibit broad-spectrum activity, with MIC values <1 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

- Experimental Design :

- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects.

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) in sensitive vs. resistant cell lines .

- Data Analysis : Use ANOVA with post-hoc tests (e.g., Tukey) to assess significance. Contradictions may arise from differential expression of drug transporters (e.g., P-gp) .

Q. What strategies optimize the compound's solubility for in vivo studies?

- Formulation Approaches :

- Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

- Analytical Validation : Monitor solubility via UV-Vis spectroscopy (λmax ~320 nm for nitrofuran) .

Q. How does structural modification of the benzothiazole or nitrofuran moieties affect bioactivity?

- SAR Insights :

- Benzothiazole Methyl Groups : 4,7-Dimethyl substitution enhances lipophilicity and membrane permeability compared to unsubstituted analogs .

- Nitrofuran Position : 5-Nitro substitution is critical for redox cycling and ROS generation, a mechanism less pronounced in 3-nitro isomers .

- Synthetic Testing : Replace nitrofuran with isoxazole or thiadiazole rings to assess scaffold flexibility .

Q. What computational tools predict binding interactions with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with PI3K (PDB: 4L23). The nitrofuran’s nitro group shows hydrogen bonding with Lys802 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

Q. How can regioselectivity challenges in benzothiazole functionalization be addressed?

- Synthetic Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.